
3-(1-methanesulfonylpyrrolidin-3-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Methanesulfonylpyrrolidin-3-yl)-1,2,4-oxadiazole, commonly referred to as MSPO, is a versatile synthetic molecule with a wide range of applications in the scientific research community. It is a five-membered heterocyclic compound with a pyrrolidine ring and an oxadiazole ring fused together. Due to its unique structure, MSPO has been the focus of numerous studies in recent years. The purpose of
作用机制
The mechanism of action of MSPO is not yet fully understood. However, it is believed to interact with certain proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. For example, it has been shown to interact with the enzyme cyclooxygenase-2, resulting in the inhibition of prostaglandin synthesis. Additionally, MSPO has been shown to interact with the enzyme dihydrofolate reductase, resulting in the inhibition of folate metabolism.
Biochemical and Physiological Effects
MSPO has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MSPO can inhibit the activity of various enzymes involved in the synthesis of prostaglandins, including cyclooxygenase-2 and lipoxygenase. Additionally, MSPO has been shown to inhibit the activity of the enzyme dihydrofolate reductase, resulting in the inhibition of folate metabolism. In vivo studies have shown that MSPO can reduce inflammation, pain, and fever.
实验室实验的优点和局限性
MSPO has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easily synthesized and purified. Additionally, it is a relatively non-toxic compound, making it safe for use in laboratory experiments. However, there are also some limitations to its use. For example, its solubility can be an issue in some solvents, and its stability can be affected by light and heat.
未来方向
There are a number of potential future directions for research on MSPO. For example, further studies are needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods. Other potential directions include the development of new applications for MSPO, such as the use of MSPO-based polymers in drug delivery systems, and the exploration of its potential therapeutic applications in the treatment of various diseases and disorders.
合成方法
MSPO can be synthesized using a variety of methods. The most common method is a two-step reaction, which involves the formation of the pyrrolidine ring followed by the formation of the oxadiazole ring. The pyrrolidine ring is formed by reacting 1-methanesulfonylpyrrolidine with an aldehyde in the presence of a base. The oxadiazole ring is then formed by reacting the pyrrolidine intermediate with an acid chloride in the presence of a base. Other methods of synthesis include the reaction of 1-methanesulfonylpyrrolidine with an acid chloride or a sulfonyl chloride in the presence of a base.
科学研究应用
MSPO has a wide range of applications in scientific research. It has been used as a building block for the synthesis of various heterocyclic compounds, including pyrazines, pyrimidines, and quinolines. It has also been used in the synthesis of various pharmaceuticals, including anti-inflammatory agents, antibiotics, and antifungal agents. Additionally, MSPO has been utilized in the synthesis of various polymers, including polyurethanes, polyesters, and polyamides.
属性
IUPAC Name |
3-(1-methylsulfonylpyrrolidin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3S/c1-14(11,12)10-3-2-6(4-10)7-8-5-13-9-7/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPKSMHNKGAHRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)C2=NOC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B6425461.png)
![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6425468.png)
![N'-[(2-methoxyphenyl)methyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B6425479.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-5-chloro-2-methoxybenzamide](/img/structure/B6425488.png)
![N'-(3-chloro-4-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B6425500.png)
![1-[(4-fluorophenyl)methyl]-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea](/img/structure/B6425503.png)
![N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6425506.png)
![1-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B6425527.png)
![N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B6425529.png)
![2,5-dichloro-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)thiophene-3-carboxamide](/img/structure/B6425536.png)
![N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6425537.png)
![3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B6425557.png)
![(2E)-3-(furan-2-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B6425558.png)
![N-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6425564.png)